6-chloro-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one
Description
Properties
IUPAC Name |
6-chloro-3-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-1-methyl-4-phenylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClN3O4/c1-31-21-12-11-18(29)15-19(21)25(17-7-3-2-4-8-17)26(28(31)34)20-16-22(23-9-5-13-35-23)32(30-20)27(33)24-10-6-14-36-24/h2-15,22H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPMYVVAUKIMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)C3=NN(C(C3)C4=CC=CO4)C(=O)C5=CC=CO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-chloro-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, analgesic, and anticancer properties, supported by various studies and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines elements from quinoline and pyrazole derivatives, which are known for their diverse biological activities. The molecular formula is C22H19ClN2O3, with a molecular weight of approximately 396.85 g/mol. Its structural complexity allows for various interactions with biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives similar to the target compound. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
| Compound | IC50 (μg/mL) | Selectivity Index |
|---|---|---|
| Standard (Diclofenac) | 54.65 | - |
| 6-Chloro-Pyrazole Derivative | 71.11 | High |
Research indicates that modifications in the furan and pyrazole moieties can enhance anti-inflammatory potency. In vitro assays demonstrated that derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, suggesting a promising therapeutic profile against inflammation .
2. Analgesic Activity
The analgesic effects of similar compounds have been evaluated using various animal models. For example, a study reported that certain pyrazole derivatives significantly reduced pain responses in carrageenan-induced paw edema models. The analgesic activity was comparable to established analgesics like celecoxib .
3. Anticancer Properties
The anticancer potential of quinoline and pyrazole derivatives has been explored extensively. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HeLa (Cervical) | 8 | Cell cycle arrest |
In particular, derivatives similar to the target compound have demonstrated cytotoxicity against MCF-7 and HeLa cells through mechanisms involving caspase activation and inhibition of anti-apoptotic proteins .
Case Studies
A notable study conducted by Abdellatif et al. synthesized a series of substituted pyrazole derivatives and evaluated their biological activities. Among these, certain compounds exhibited significant anti-inflammatory and analgesic effects with minimal gastrointestinal toxicity in vivo . Another study focused on the structure-activity relationship (SAR) of pyrazole derivatives indicated that specific substitutions on the furan ring enhanced both anti-inflammatory and anticancer activities .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to 6-chloro-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one . For instance, derivatives containing furan and pyrazole rings have shown significant inhibition of tubulin polymerization and cytotoxicity against various cancer cell lines. Notably, compounds with similar structures were reported to exhibit IC50 values lower than that of colchicine, a well-known anticancer agent .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A (similar structure) | 0.09 | Tubulin polymerization inhibition |
| Compound B (similar structure) | 0.05 | Induction of apoptosis |
| Colchicine | 0.06 | Colchicine binding site interaction |
Antimicrobial Properties
The structural features of This compound suggest potential antimicrobial activity. Research indicates that derivatives with furan and pyrazole functionalities possess significant antibacterial and antifungal properties. A study demonstrated that certain functionalized pyrazoles exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .
Study on Antitumor Activity
In a comprehensive study published in Nature, researchers synthesized a series of pyrazole derivatives and evaluated their effects on cancer cell lines. The study found that specific modifications to the furan and pyrazole moieties enhanced the compounds' ability to inhibit tumor growth in vitro. The most promising candidates were further tested in vivo, showing reduced tumor sizes in animal models .
Investigation of Antimicrobial Effects
Another study focused on the antimicrobial properties of compounds related to This compound . The researchers evaluated the efficacy of these compounds against various pathogens and found that certain derivatives exhibited MIC values comparable to standard antibiotics .
Comparison with Similar Compounds
Core Modifications: Dihydroquinolinone Derivatives
The dihydroquinolinone core is conserved in many analogs, but substituent variations influence physicochemical and biological properties:
Key Insights :
- Chlorine position: 6-Cl in the target compound vs.
- Methylation: 1-Me in the target compound may reduce oxidative metabolism compared to non-methylated analogs .
Pyrazoline Ring Substituents
The pyrazoline ring substitutions critically modulate activity and solubility:
Key Insights :
Crystallographic and Intermolecular Interactions
Crystal structures reveal how substituents influence molecular packing:
Key Insights :
- Furan vs.
- Fluorine Effects : 4-F-Ph in introduces electronegative centers, favoring dipole-dipole interactions .
Q & A
Basic: What are the recommended synthesis strategies for this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with a Claisen-Schmidt condensation between a substituted furan carbonyl derivative and a hydrazine precursor to form the pyrazoline ring. Subsequent cyclocondensation with a dihydroquinoline intermediate under acidic or basic conditions yields the target compound. Key steps include:
- Step 1: Formation of the pyrazoline core via ketone-hydrazine cyclization .
- Step 2: Coupling with a dihydroquinoline scaffold using catalysts like piperidine in ethanol at reflux temperatures .
- Step 3: Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Basic: How is structural characterization performed for this compound?
Answer:
A combination of spectroscopic and crystallographic methods ensures accurate structural confirmation:
- 1H/13C NMR: Assigns proton environments (e.g., furan protons at δ 6.3–7.5 ppm, dihydroquinoline methyl at δ 2.8–3.1 ppm) .
- IR Spectroscopy: Identifies carbonyl groups (C=O stretch at ~1700 cm⁻¹) and aromatic C-H bonds .
- X-ray Crystallography: Resolves stereochemistry and confirms the dihydroquinoline and pyrazoline ring conformations (e.g., C–C bond lengths <1.5 Å, torsion angles <5°) .
- HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C₃₀H₂₃ClN₃O₃: 524.1385) .
Basic: What key functional groups influence reactivity, and how are they identified?
Answer:
Critical functional groups include:
- Furan rings: Detected via 1H NMR (δ 6.3–7.5 ppm, coupling patterns) and IR (C-O-C stretch at ~1250 cm⁻¹) .
- Dihydroquinoline core: Confirmed by X-ray (planar bicyclic structure) and 13C NMR (quinoline carbonyl at δ 165–170 ppm) .
- Pyrazoline moiety: Identified via 1H NMR (NH proton absence due to substitution) and HRMS fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Systematic optimization involves:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalyst Selection: Piperidine vs. acetic acid: the former reduces side reactions in Claisen-Schmidt steps .
- Temperature Control: Reflux (~80°C) improves cyclocondensation kinetics but may require inert atmospheres to prevent oxidation .
- In-line Monitoring: TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and HPLC track intermediate formation .
Advanced: How are contradictions in structural data resolved (e.g., NMR vs. XRD)?
Answer:
Discrepancies between spectroscopic and crystallographic data require:
- Purity Assessment: Recrystallization or DSC analysis to rule out polymorphic impurities .
- Dynamic NMR: Variable-temperature studies resolve conformational flexibility (e.g., pyrazoline ring puckering) .
- DFT Calculations: Compare experimental XRD bond angles/torsions with computational models to validate assignments .
- Synchrotron XRD: High-resolution data (e.g., 0.8 Å) at low temperatures (100 K) reduce thermal motion artifacts .
Advanced: What hypotheses exist about its biological activity, and how are they tested?
Answer:
Hypotheses are based on structural analogs:
- Kinase Inhibition: The quinoline moiety suggests ATP-binding site interference. Test via in vitro kinase assays (IC50 determination) using recombinant enzymes .
- Antimicrobial Activity: Screen against Gram-positive bacteria (MIC assays) due to furan’s electron-deficient π-system .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) compare potency to known chemotherapeutics .
- Mechanistic Studies: Molecular docking (MOE software) predicts binding affinities to target proteins (e.g., COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
